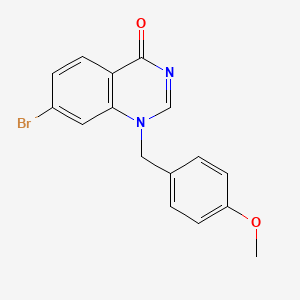
7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a bromine atom and a methoxybenzyl group in this compound may contribute to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid, 4-methoxybenzyl chloride, and bromine.
Formation of Quinazolinone Core: The 2-aminobenzoic acid is first converted to 2-aminobenzamide through an amidation reaction. This intermediate is then cyclized to form the quinazolinone core.
Bromination: The quinazolinone core is brominated at the 7-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Substitution with 4-Methoxybenzyl Group: The final step involves the substitution of the bromine atom with the 4-methoxybenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 7-bromo-1-(4-hydroxybenzyl)quinazolin-4(1H)-one.
Reduction: Formation of 7-bromo-1-(4-methoxybenzyl)dihydroquinazolin-4(1H)-one.
Substitution: Formation of 7-substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxybenzyl groups may enhance binding affinity and specificity to these targets, leading to the modulation of cellular pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromoquinazolin-4(1H)-one: Lacks the 4-methoxybenzyl group, which may result in different biological activities.
1-(4-methoxybenzyl)quinazolin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological properties.
4(3H)-quinazolinone: The parent compound without any substituents, serving as a reference for understanding the effects of different substituents.
Uniqueness
7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is unique due to the presence of both the bromine atom and the 4-methoxybenzyl group. These substituents may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
832114-32-6 |
|---|---|
Formule moléculaire |
C16H13BrN2O2 |
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
7-bromo-1-[(4-methoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-13-5-2-11(3-6-13)9-19-10-18-16(20)14-7-4-12(17)8-15(14)19/h2-8,10H,9H2,1H3 |
Clé InChI |
YVDMZRSNHMMVNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C=NC(=O)C3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




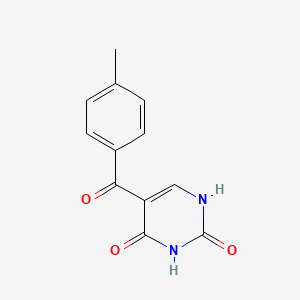
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
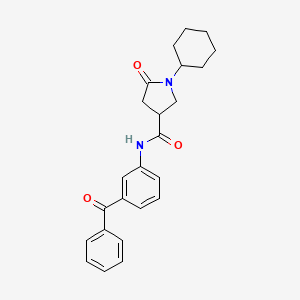
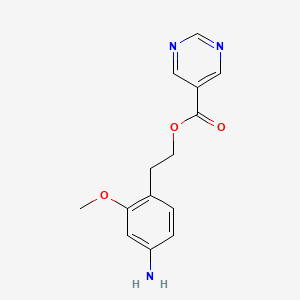

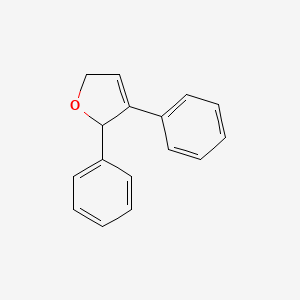

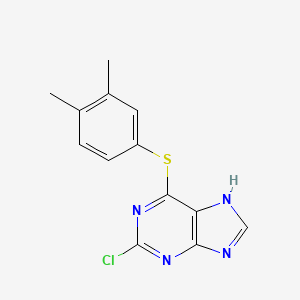
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)


